Sub-Micromolar IDO1 Inhibition Potency: Quantitative Superiority Over 6-Methyl and 6-Methoxy Analogs
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione demonstrates direct inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with a measured Ki of 220 nM and an IC₅₀ of 78 nM in a fluorescence-based assay using L-tryptophan as substrate [1]. In a cellular context using IFNγ-induced human MDA-MB-231 cells, the compound exhibits an EC₅₀ of 75 nM, confirming cell-permeable target engagement [2]. In contrast, the 6-methyl analog shows substantially weaker IDO1 inhibition with an IC₅₀ of 2.78 μM (2,780 nM) under comparable recombinant enzyme assay conditions [3]. The 6-methoxy analog and 6-amino analog lack published sub-micromolar IDO1 inhibition data, suggesting diminished or absent activity.
| Evidence Dimension | IDO1 enzyme inhibition potency (Ki/IC₅₀) |
|---|---|
| Target Compound Data | Ki = 220 nM; IC₅₀ (enzyme) = 78 nM; EC₅₀ (cellular) = 75 nM |
| Comparator Or Baseline | 6-Methyl-1,3,5-triazine-2,4-dione: IC₅₀ = 2,780 nM |
| Quantified Difference | Target compound is 35.6-fold more potent (IC₅₀ ratio: 2,780 nM / 78 nM) |
| Conditions | Recombinant human IDO1 expressed in E. coli; L-tryptophan substrate; fluorescence microplate reader (enzyme) and MDA-MB-231 cell line (cellular) |
Why This Matters
Procurement of the 6-chloro derivative is essential for IDO1-targeted assay development where sub-micromolar potency is required; the 6-methyl analog would require 35-fold higher concentration to achieve comparable inhibition.
- [1] BindingDB. BDBM50203255 (CHEMBL3913975). Affinity Data: Ki = 220 nM, IC₅₀ = 78 nM for human IDO1. Accessed April 2026. View Source
- [2] BindingDB. BDBM50203255 (CHEMBL3913975). Cellular Activity: EC₅₀ = 75 nM in IFNγ-induced MDA-MB-231 cells. Accessed April 2026. View Source
- [3] BindingDB. BDBM50253296 (CHEMBL4079351). 6-Methyl analog IC₅₀ = 2.78E+3 nM for human IDO. Accessed April 2026. View Source
